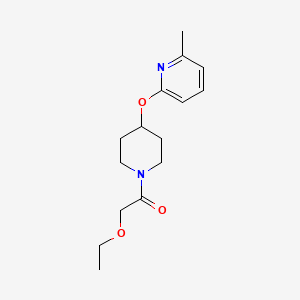

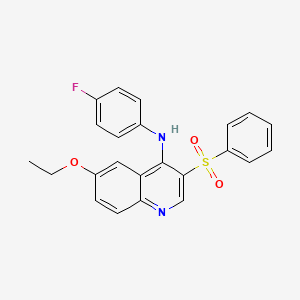

![molecular formula C18H17N3O3 B2865334 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-87-0](/img/structure/B2865334.png)

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide” is a derivative of indole . Indole is a core structure of many bioactive compounds due to its high affinity to bind with most biological targets . It is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution .

Synthesis Analysis

The synthesis of indole derivatives, such as “4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis

Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They are often involved in reactions such as Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .科学的研究の応用

Reductive Chemistry and Cytotoxicity

The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, structurally related to nitrobenzamides, demonstrates selective toxicity for hypoxic cells. Its toxicity appears to be due to the oxygen-inhibited enzymatic reduction of its nitro groups, offering insights into the design of hypoxia-selective cytotoxins for cancer therapy (Palmer et al., 1995).

Crystal Engineering with Hydrogen and Halogen Bonds

Research into crystal engineering utilizing hydrogen bonds and halogen bonds in nitrobenzamide derivatives, such as the study of 4-nitrobenzamide complexes, provides foundational knowledge for designing new materials with specific physical properties. This area of study has implications for pharmaceutical development and materials science (Saha et al., 2005).

Antitumor Agents and Cell Cytotoxicity

The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins, like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, show significant advancements in the design of antitumor agents. These compounds exhibit variable cytotoxicity to tumor cells under hypoxic conditions, contributing to the development of more effective cancer treatments (Palmer et al., 1996).

Chemotherapeutic Activity

The study of 4-iodo-3-nitrobenzamide and its reduction to 4-iodo-3-nitrosobenzamide highlights the potential for developing novel chemotherapeutic agents. These compounds show promise in inducing cell death in tumor cells, which could lead to new cancer treatment options (Mendeleyev et al., 1995).

Interaction with Metal Ions

The selective reduction in fluorescence emissions of N-(methylthiazol-2-yl)nitrobenzamide isomers upon interaction with specific metal ions like Cu2+ and Fe2+/Fe3+ opens up possibilities for applications in sensing and detection technologies. This research could lead to the development of novel diagnostic tools and sensors (Phukan et al., 2015).

将来の方向性

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The development of efficient synthetic methods for indole derivatives is an active area of research . The future may see the discovery of new indole derivatives with potent biological activities and their application in the treatment of various diseases .

特性

IUPAC Name |

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-3-5-14(9-17(11)21(23)24)18(22)19-10-13-4-6-16-15(8-13)7-12(2)20-16/h3-9,20H,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOBJRPGWMANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

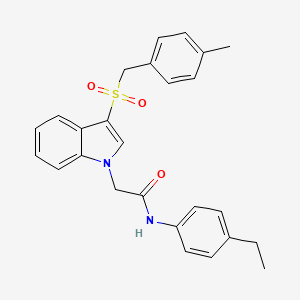

![2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2865254.png)

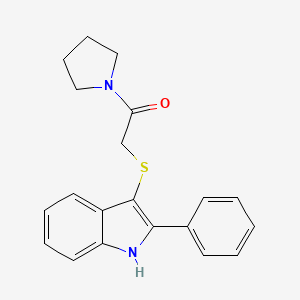

![methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2865255.png)

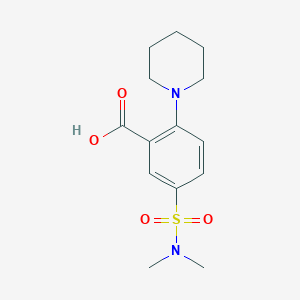

![4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865256.png)

![N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2865260.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)butanamide](/img/structure/B2865261.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2865266.png)

![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2865270.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2865274.png)